molecular formula C35H52O5 B1247566 Furohyperforin

Furohyperforin

Cat. No. B1247566
M. Wt: 552.8 g/mol
InChI Key: SUOQGZCCNGMYHT-WYSBIKLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furohyperforin is a monoterpenoid.
This compound is a natural product found in Hypericum henryi and Hypericum perforatum with data available.

Scientific Research Applications

Isolation and Characterization

  • Furohyperforin, an analogue of hyperforin, was isolated from Hypericum perforatum L. using high-speed countercurrent chromatography. This method provides a rapid and efficient way to obtain pure this compound, aiding in further research applications (Li & Cao, 2012).

Degradation Product Studies

  • This compound is identified as a major degradation product of hyperforin in acidic aqueous solutions and functional beverages containing St. John's wort. Understanding its formation and stability is crucial for evaluating the quality and safety of these products (Ang et al., 2004).

Potential Pharmacological Applications

  • New derivatives of this compound were isolated from Hypericum perforatum, contributing to the exploration of its pharmacological properties. These compounds were assessed for their acetylcholinesterase inhibitory activities and cytotoxic activities against human tumor cell lines (Guo et al., 2017).

Antimicrobial Activity

  • This compound and its related compounds demonstrated antimicrobial activity against various organisms like Staphylococcus aureus and Candida albicans. This highlights its potential role in developing new antimicrobial agents (Vajs et al., 2003).

Interaction with Cytochrome P450 Enzymes

  • This compound has been studied for its effects on cytochrome P450 (CYP) 3A4 enzyme activity. Understanding these interactions is crucial for evaluating potential herb-drug interactions involving St. John's wort (Lee et al., 2006).

Neuroprotective Effects

  • Some derivatives of this compound showed significant neuroprotective effects in cell-based assays. This suggests a possible role for this compound in the development of neuroprotective therapies (Zeng et al., 2019).

Inhibition of Deubiquitinating Proteases

  • This compound inhibits USP7, a deubiquitinating protease, which can have implications in the development of new therapeutic targets for diseases where USP7 is a factor (Wang et al., 2020).

properties

Molecular Formula

C35H52O5

Molecular Weight

552.8 g/mol

IUPAC Name

(1S,3S,8R,9R,10S)-3-(2-hydroxypropan-2-yl)-9-methyl-6,10-bis(3-methylbut-2-enyl)-9-(4-methylpent-3-enyl)-8-(2-methylpropanoyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione

InChI

InChI=1S/C35H52O5/c1-21(2)13-12-18-33(11)25(16-14-22(3)4)19-34-20-27(32(9,10)39)40-30(34)26(17-15-23(5)6)29(37)35(33,31(34)38)28(36)24(7)8/h13-15,24-25,27,39H,12,16-20H2,1-11H3/t25-,27-,33+,34-,35-/m0/s1

InChI Key

SUOQGZCCNGMYHT-WYSBIKLGSA-N

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C3[C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)C[C@H](O3)C(C)(C)O)CC=C(C)C

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C3C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC(O3)C(C)(C)O)CC=C(C)C

synonyms

furohyperforin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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